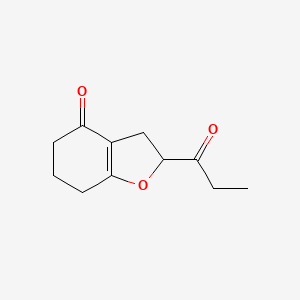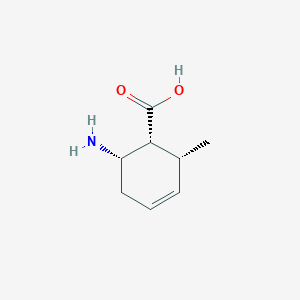![molecular formula C22H17NO2 B14210835 1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione CAS No. 830924-41-9](/img/structure/B14210835.png)
1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione typically involves multi-step organic reactions. One common method includes the Claisen–Schmidt condensation reaction, where 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole reacts with various aromatic aldehydes under ultrasound-assisted or solvent-free conditions . The reaction is carried out using 1,4-dioxane as a solvent and potassium hydroxide as a base at room temperature, yielding the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and environmental considerations. Solvent-free methods are particularly advantageous in industrial settings as they reduce the use of hazardous solvents and lower production costs.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide and manganese(III) acetate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, manganese(III) acetate.
Reduction: Sodium borohydride.
Substitution: Iodine, aluminum chloride, ultrasonic irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole ring.
Scientific Research Applications
1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as therapeutic agents against triple-negative breast cancer by promoting reactive oxygen species (ROS) stress-mediated apoptosis.
Materials Science: Indole derivatives are used in the development of organic electronics and photopolymerization materials.
Biological Research: The compound’s ability to induce apoptosis in cancer cells makes it a valuable tool for studying cell death mechanisms and cancer biology.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione involves the induction of apoptosis through the accumulation of reactive oxygen species (ROS). This leads to the activation of the intrinsic apoptosis pathway, involving caspase 9 and the Bax/Bcl-2 pathway . The compound targets cancer cells, promoting cell death and reducing cell viability.
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A versatile building block used in biosensing, bioactivity, and bioimaging.
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3,3-Diindolylmethane: Another indole derivative with potential anticancer activity.
Uniqueness
1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione stands out due to its specific structural features that enable it to effectively induce apoptosis in cancer cells. Its ability to promote ROS-mediated apoptosis through the intrinsic pathway makes it a unique and promising compound for therapeutic applications.
Properties
CAS No. |
830924-41-9 |
|---|---|
Molecular Formula |
C22H17NO2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1,3-dimethyl-2-(2-phenylethenyl)benzo[f]indole-4,9-dione |
InChI |
InChI=1S/C22H17NO2/c1-14-18(13-12-15-8-4-3-5-9-15)23(2)20-19(14)21(24)16-10-6-7-11-17(16)22(20)25/h3-13H,1-2H3 |
InChI Key |
PHXRXALXELIMRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=O)C3=CC=CC=C3C2=O)C)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


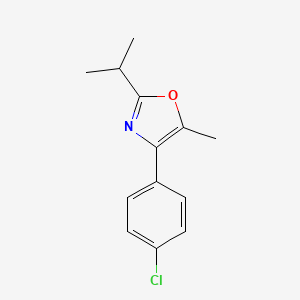
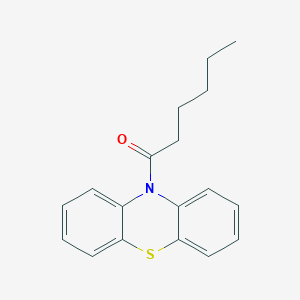
![(4S)-4-[(1R)-1-hydroxybut-2-enyl]-1,3-oxazolidin-2-one](/img/structure/B14210773.png)
![1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14210784.png)
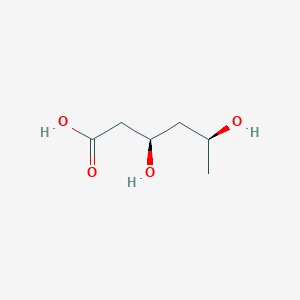

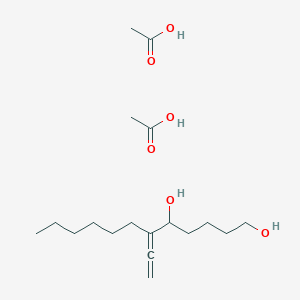
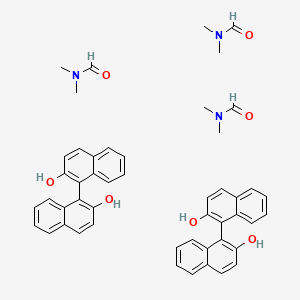
![Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]-](/img/structure/B14210833.png)
![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]piperidin-2-one](/img/structure/B14210838.png)
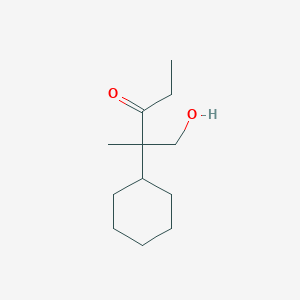
![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
